molecular formula C21H30O5 B602619 Cortisol-9,11,12,12-d4 CAS No. 73565-87-4

Cortisol-9,11,12,12-d4

Cat. No.: B602619
CAS No.: 73565-87-4
M. Wt: 364.5 g/mol
InChI Key: JYGXADMDTFJGBT-SSWZDPBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrocortisone-d4 is a deuterated form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. It is used as an internal standard for the quantification of hydrocortisone in various analytical applications, particularly in mass spectrometry .

Biochemical Analysis

Biochemical Properties

Cortisol-9,11,12,12-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, cortisol stimulates many copper enzymes (often to 50% of their total potential), including lysyl oxidase, an enzyme that cross-links collagen and elastin .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, cortisol production is increased during periods of stress, and it is a major effector molecule in the hypothalamic-pituitary-adrenal axis (HPA) stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an agonist at the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR), with an approximately 6- to 10-fold greater affinity for MR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it plays a role in the synthesis of new glucose molecules in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Scientific Research Applications

Metabolic Studies

Cortisol-9,11,12,12-d4 is extensively used in metabolic studies to trace cortisol dynamics within biological systems. Its incorporation of deuterium allows researchers to differentiate it from endogenous cortisol during metabolic tracking.

  • Study on Cortisol Release from Adipose Tissue : A study utilized this compound to investigate the release of cortisol from subcutaneous adipose tissue via 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). The infusion of deuterated cortisol enabled quantification of cortisol release rates and provided insights into local glucocorticoid signaling in obesity .
  • Postprandial Cortisol Dynamics : Another research focused on the postprandial rise in plasma cortisol levels in men, employing the infusion of 9,11,12,12-d4-cortisol. This study highlighted the role of cortisol in metabolic responses to food intake and its regulation by 11β-HSD1 .

Clinical Applications

This compound serves as an internal standard in clinical diagnostics for various endocrine disorders.

  • Congenital Adrenal Hyperplasia Screening : This compound is utilized in LC-MS/MS assays for newborn screening to detect congenital adrenal hyperplasia (CAH). Its stable isotope nature allows for accurate quantification of cortisol levels in blood samples .
  • Cushing’s Syndrome and Other Disorders : It is also applied in diagnosing conditions like Cushing’s syndrome and Addison’s disease by quantifying serum or plasma cortisol levels, providing critical information for patient management .

Non-Invasive Biomarker Research

Recent advancements have explored the use of this compound in non-invasive stress assessment through eccrine sweat analysis.

  • HPLC-MS/MS Method Development : Researchers developed a sensitive method using this deuterated compound as an internal standard for quantifying cortisol in human sweat. This approach offers a non-invasive alternative for monitoring stress-related disorders and evaluating physiological responses to stress .

Pharmacokinetic Studies

This compound is instrumental in pharmacokinetic studies that evaluate the metabolism and clearance of glucocorticoids.

  • In Vivo Analysis : In vivo studies have employed this isotopically labeled compound to understand how cortisol metabolism changes under different physiological conditions such as critical illness. These studies help elucidate the mechanisms behind hypercortisolism observed in critically ill patients .

Data Summary Table

Application AreaStudy FocusKey Findings
Metabolic StudiesAdipose Tissue Cortisol ReleaseQuantified release rates; implications for obesity-related glucocorticoid signaling
Clinical ApplicationsCAH ScreeningUsed as an internal standard for accurate cortisol quantification
Non-Invasive Biomarker ResearchSweat AnalysisDeveloped HPLC-MS/MS method for non-invasive cortisol measurement
Pharmacokinetic StudiesCritical IllnessInvestigated altered cortisol metabolism during critical illness

Comparison with Similar Compounds

Hydrocortisone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and the positions of deuterium labeling.

Biological Activity

Cortisol-9,11,12,12-d4 (D4-cortisol) is a deuterated form of cortisol that has gained attention in research due to its potential applications in studying glucocorticoid metabolism and its biological effects. This article explores the biological activity of D4-cortisol, focusing on its metabolic pathways, physiological roles, and implications for health and disease.

Overview of Cortisol and Its Metabolism

Cortisol is a steroid hormone produced by the adrenal cortex, playing a crucial role in various physiological processes including metabolism, immune response regulation, and stress response. The metabolism of cortisol involves several enzymes, notably the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which interconvert cortisol and cortisone. There are two isoforms: 11β-HSD1, which activates cortisone to cortisol, and 11β-HSD2, which inactivates cortisol to cortisone .

Biological Activity of D4-Cortisol

D4-cortisol serves as a stable isotope tracer in metabolic studies. Its unique structure allows researchers to track cortisol metabolism and interconversion without the confounding effects of endogenous cortisol. The biological activity of D4-cortisol has been investigated in various contexts:

1. Enzymatic Activity and Metabolic Pathways

Studies have demonstrated that D4-cortisol can be used to measure the activity of 11β-HSD enzymes in vivo. For example:

  • Splanchnic Metabolism : Research indicated that D4-cortisol is metabolized in the splanchnic circulation, primarily by the liver. In one study involving healthy subjects, infusion of D4-cortisol showed significant conversion to D3-cortisol via 11β-HSD1 activity .
  • Adipose Tissue Dynamics : Another study highlighted the release of D4-cortisol from subcutaneous adipose tissue, suggesting that increased 11β-HSD1 expression in obesity enhances local glucocorticoid signaling .

2. Clinical Implications

D4-cortisol has been utilized in clinical research to understand conditions such as obesity and diabetes:

  • Obesity Studies : A randomized crossover study assessed the effects of obesity on cortisol metabolism using D4-cortisol. Results showed increased clearance rates of D4-cortisol in obese individuals compared to lean counterparts, indicating altered glucocorticoid metabolism associated with obesity .
  • Insulin Sensitivity : The interaction between insulin sensitivity and cortisol metabolism was also examined using D4-cortisol as a tracer. Findings suggested that insulin influences the enzymatic activity of 11β-HSD1, affecting cortisol regeneration during hyperinsulinemic conditions .

Case Study 1: Cortisol Dynamics During Stress

In a controlled environment simulating stress conditions, researchers infused D4-cortisol in participants to monitor its conversion rates under stress-induced scenarios. The results indicated an upregulation of 11β-HSD1 activity during stress, leading to increased levels of active cortisol from cortisone .

Case Study 2: Fertility Treatments

A prospective cohort study involving women undergoing fertility treatments measured intrafollicular concentrations of cortisol and cortisone at various stages. The study found that elevated levels of cortisol were associated with increased biological activity during ovulation phases, highlighting the role of glucocorticoids in reproductive health .

Data Tables

The following table summarizes key findings from studies involving D4-cortisol:

Study FocusKey FindingsReference
Splanchnic MetabolismSignificant conversion to D3-cortisol observed
Obesity EffectsIncreased clearance rates in obese individuals
Insulin InteractionEnhanced 11β-HSD1 activity during hyperinsulinemia
Fertility DynamicsUpregulation of cortisol during ovulation

Properties

CAS No.

73565-87-4

Molecular Formula

C21H30O5

Molecular Weight

364.5 g/mol

IUPAC Name

(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D

InChI Key

JYGXADMDTFJGBT-SSWZDPBISA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Isomeric SMILES

[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Purity

95% by HPLC; 98% atom D

Related CAS

73565-87-4 (unlabelled)

Synonyms

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4)

tag

Cortisone Impurities

Origin of Product

United States
Customer
Q & A

Q1: Why is Cortisol-9,11,12,12-d4 used in the analysis of cortisol?

A: this compound is a deuterated form of cortisol, meaning it has four hydrogen atoms replaced with deuterium atoms. This modification does not significantly alter its chemical behavior but makes it distinguishable from cortisol in mass spectrometry analysis. Therefore, it is used as an internal standard in analytical techniques like LC-MS/MS [, ]. Internal standards are crucial for accurate quantification as they correct for variations in sample preparation and instrument response.

Q2: How does the use of this compound improve the accuracy of cortisol measurements in complex matrices like sweat and urine?

A: Both sweat and urine contain numerous compounds that can interfere with the accurate detection and quantification of cortisol. By adding a known amount of this compound to the sample before analysis, researchers can account for any loss of cortisol during sample preparation or variation in ionization efficiency during mass spectrometry. This is because this compound will exhibit similar behavior to cortisol throughout the analytical process, allowing for a more accurate determination of the true cortisol concentration in the sample [, ].

  1. Li, J. et al. Quantification of cortisol in human eccrine sweat by liquid chromatography - tandem mass spectrometry. Biomed. Chromatogr. 30, 1295–1301 (2016).
  2. Soldin, O. P., Vieira-Brock, P., & Samuels, M. A simple liquid chromatography-tandem mass spectrometry method for urinary free cortisol analysis: suitable for routine purpose. Clin. Chem. Lab. Med. 48, 1433–1437 (2010).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.